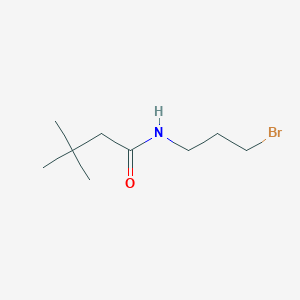
N-(3-bromopropyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromopropyl)-3,3-dimethylbutanamide is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as 'BDB' and is a derivative of the widely known drug, gamma-hydroxybutyrate (GHB). BDB has been found to exhibit similar properties to GHB, but with fewer side effects, making it a promising alternative for research purposes. In
Aplicaciones Científicas De Investigación
Fragment-Based Discovery of Bromodomain Inhibitors
Bromodomains are epigenetic reader modules that recognize acetyl-lysine modified histone tails, regulating gene transcription. Inhibitors targeting this protein-protein interaction show potential in modulating diseases through anti-inflammatory and antiproliferative effects. A study demonstrated the use of a phenyl dimethyl isoxazole chemotype from a fragment screen, optimized through structure-based design, leading to sulfonamide series with cellular anti-inflammatory activity. This approach highlights the application of brominated compounds in discovering new chemical templates for targeting epigenetic regulations (Bamborough et al., 2012).
Advanced Materials and Catalysis
Brominated compounds are utilized in the synthesis of advanced materials and as catalysts in chemical reactions. For example, N, N, N′, N′-Tetrabromobenzene-1,3-disulfonamide has been used as an efficient catalyst for the one-pot synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones, demonstrating the role of brominated catalysts in facilitating complex organic syntheses under solvent-free conditions, leading to excellent yields (Ghorbani‐Vaghei et al., 2011).
Biosensor Technology
Graphene-based biosensor technology has seen significant advancements with the incorporation of brominated compounds. These compounds, through covalent bonding and other attachment strategies, enable the immobilization of biomolecules on graphene surfaces, enhancing the sensitivity and selectivity of biosensors. These biosensors find applications in life sciences and medicine, offering potential in patient care and early disease diagnosis (Peña-Bahamonde et al., 2018).
Water Purification
N-bromo-dimethylhydantoin polystyrene beads have been synthesized and tested for water microbial decontamination, showcasing an application of brominated compounds in environmental science. These beads exhibit potent antimicrobial properties, offering a promising solution for water purification technologies (Aviv et al., 2015).
Propiedades
IUPAC Name |
N-(3-bromopropyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO/c1-9(2,3)7-8(12)11-6-4-5-10/h4-7H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZJRAGEAOJPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

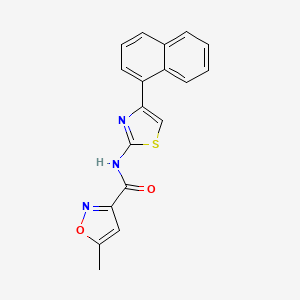
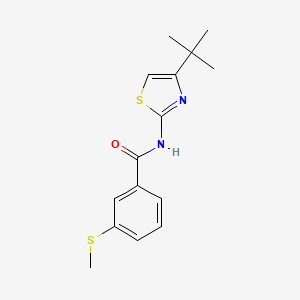
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2685148.png)
![N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2685149.png)
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2685150.png)
![2-Fluorospiro[2.3]hexan-5-amine;hydrochloride](/img/structure/B2685151.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2685153.png)
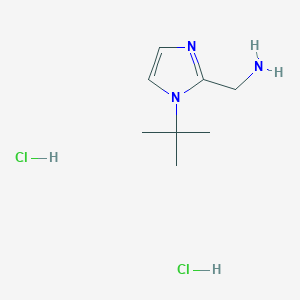
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2685155.png)
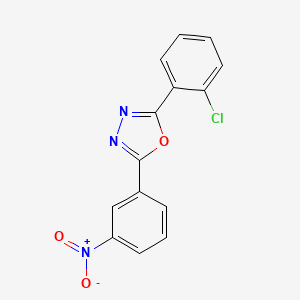
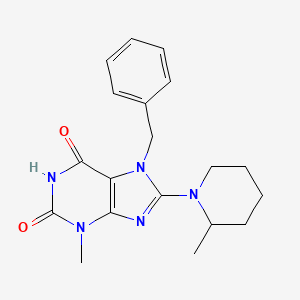
![Diethyl 3-methyl-5-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B2685164.png)
![N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685165.png)
